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molecular formula C8H8ClNO3 B1621988 1-(2-Chloroethoxy)-3-nitrobenzene CAS No. 87291-34-7

1-(2-Chloroethoxy)-3-nitrobenzene

Cat. No. B1621988
M. Wt: 201.61 g/mol
InChI Key: HZNHTVVNRCRLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812022B2

Procedure details

To a mixture of 3-nitrophenol (5.0 g, 35.94 mmol), K2CO3 (7.45 g, 53.9 mmol), in 2-butanone at 85° C. 1-bromo-2-chloroethane (1.723 mL, 71.88 mmol) was added and stirred for 24 h. The mixture was cooled to rt and reduced in vacuo, then diluted with EtOAc (200 mL) and water (200 mL) and separated. The aqueous layer was extracted twice with EtOAc (200 mL) and the combined organic layers were dried over MgSO4 and reduced in vacuo onto silica. Purified via column chromatography using gradient of EtOAc/Hexanes to afford a yellow oil that solidified upon standing to afford 4.22 g (58% yield) of desired product as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.8 (m, 1H), 7.7 (t, J=2.4 Hz, 1H), 7.6 (t, J=8.2 Hz, 1H) 7.4 (dd, J=8.2, 2.6 Hz, 1H), 4.4 (m, 2H), 4.0 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
1.723 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:18][CH2:19][Cl:20]>CC(=O)CC.CCOC(C)=O.O>[N+:1]([C:4]1[CH:5]=[C:6]([O:10][CH2:18][CH2:19][Cl:20])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
7.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
1.723 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 85° C
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purified via column chromatography
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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